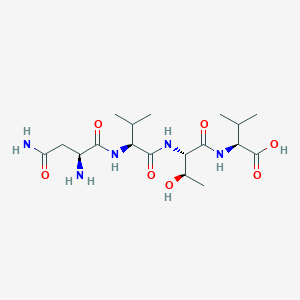

H-Asn-Val-Thr-Val-OH

Beschreibung

H-Asn-Val-Thr-Val-OH is a tetrapeptide composed of asparagine (Asn), valine (Val), threonine (Thr), and valine (Val) residues. Its linear sequence and lack of post-translational modifications suggest a role in biological processes such as signaling or substrate recognition. The molecular weight of this compound is approximately 485.54 g/mol (calculated from amino acid residues: Asn = 132.12, Val = 117.15, Thr = 119.12). Its solubility and stability are likely influenced by the polar Asn and Thr side chains, balanced by the hydrophobic Val residues.

Eigenschaften

CAS-Nummer |

661491-81-2 |

|---|---|

Molekularformel |

C18H33N5O7 |

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |

InChI-Schlüssel |

VBFULANTTBWYBX-ZZEGJQGJSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Asn-Val-Thr-Val-OH erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure (Asparagin) wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die reaktive Aminogruppe freizulegen.

Kopplung: Die nächste Aminosäure (Valin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für Threonin und das letzte Valin wiederholt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Häufig verwendete Reagenzien in der SPPS sind Fmoc-geschützte Aminosäuren, Kupplungsmittel wie HATU oder DIC und Entschützungmittel wie Piperidin .

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie This compound verwendet oft automatisierte Peptidsynthesizer, um den Syntheseprozess zu skalieren. Diese Maschinen können mehrere Synthesezyklen effizient abwickeln und so eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung der Hochleistungsflüssigchromatographie (HPLC) ist üblich für die Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

H-Asn-Val-Thr-Val-OH: kann verschiedenen chemischen Reaktionen unterliegen, darunter:

Oxidation: Der Threoninrest kann zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Reduktionsreaktionen können die Amidbindungen angreifen, obwohl dies weniger verbreitet ist.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können eingesetzt werden.

Substitution: Verschiedene Reagenzien, je nach gewünschter Modifikation, können unter kontrollierten Bedingungen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann die Oxidation von Threonin ein hydroxyliertes Peptid ergeben, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen können Peptide wie dieses mit Enzymen, Rezeptoren und anderen Proteinen interagieren. Der Asparaginrest kann Wasserstoffbrückenbindungen bilden, während die Valin- und Threoninreste zur Gesamtstruktur und Stabilität des Peptids beitragen. Diese Wechselwirkungen können verschiedene molekulare Pfade und biologische Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of H-Asn-Val-Thr-Val-OH depends on its specific application. In biological systems, peptides like this can interact with enzymes, receptors, and other proteins. The asparagine residue can form hydrogen bonds, while the valine and threonine residues contribute to the peptide’s overall structure and stability. These interactions can influence various molecular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares H-Asn-Val-Thr-Val-OH with structurally or functionally related peptides and derivatives:

Key Findings:

Structural Diversity: this compound lacks cysteine residues, unlike H-Val-Thr-Cys-Gly-OH or H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH, which may form disulfide bonds for structural stability . The presence of D-amino acids (e.g., D-Leu in ) or protecting groups (e.g., Alloc in ) alters bioavailability and synthetic utility compared to the unmodified target peptide.

Therapeutic Potential: Peptides containing Val and Thr, such as those in and , are used in treating infections (e.g., Streptococcus pneumoniae) and autoimmune disorders . This compound may share similar mechanisms but requires direct validation.

Synthetic Relevance :

- Derivatives like H-Val-OBzl•TosOH () are critical for solid-phase peptide synthesis (SPPS), where protecting groups facilitate stepwise assembly. The target peptide’s synthesis likely employs analogous strategies.

Functional Implications :

- The polar Asn and Thr residues in this compound may enhance solubility in aqueous environments, whereas hydrophobic Val residues could promote interactions with lipid membranes or protein domains.

Biologische Aktivität

H-Asn-Val-Thr-Val-OH is a tetrapeptide that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological activity through various studies, including molecular docking, antioxidant properties, and antimicrobial effects.

Structure and Properties

This compound consists of four amino acids: Asparagine (Asn), Valine (Val), Threonine (Thr), and Valine (Val) again. The sequence of amino acids plays a critical role in determining the peptide's biological activity.

Molecular Structure

- Asn : Polar, uncharged side chain.

- Val : Nonpolar, hydrophobic side chain.

- Thr : Polar side chain with a hydroxyl group, contributing to potential hydrogen bonding.

1. Antioxidant Activity

Research indicates that peptides with similar structures exhibit significant antioxidant properties. For instance, studies have shown that compounds containing electron-donating groups (EDGs) can enhance radical scavenging activity. The presence of hydroxyl groups in the structure tends to improve antioxidant activity compared to those with electron-withdrawing groups (EWGs) .

| Compound Type | IC50 Values (μg/mL) | Activity Level |

|---|---|---|

| Hydroxyl-containing peptides | 25-55 | Excellent |

| Peptides with EWGs | 120-220 | Low |

In comparative studies, this compound could potentially exhibit similar antioxidant capabilities, particularly due to the presence of Thr and Val residues.

Molecular Docking Studies

Molecular docking is a valuable tool for predicting the interaction between peptides and target proteins. In one study, molecular docking was performed on the active site of tyrosine kinase with synthesized ligands similar to this compound. The results showed promising binding affinities, suggesting potential inhibitory effects on kinase activity .

Docking Results Summary

| Ligand | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -6.499 | Tyrosine Kinase |

| Other Peptides | Varies | Varies |

Case Study 1: Antioxidant Potential

A study investigated various synthesized peptides for their radical scavenging abilities using DPPH and ABTS assays. This compound was included in a group of tetrapeptides that showed significant activity, aligning with the findings that hydroxyl-containing compounds exhibit better antioxidant properties .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on several peptide analogs against common pathogens. Although specific data on this compound is sparse, related compounds demonstrated MIC values indicating effective bacterial inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.